

# Ac-Arg-Pna HCl molecular weight and formula

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## Compound of Interest

Compound Name: *Ac-Arg-Pna HCl*

Cat. No.: *B613253*

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## An In-Depth Technical Guide to **Ac-Arg-Pna HCl**

N- $\alpha$ -Acetyl-L-arginine-p-nitroanilide hydrochloride (**Ac-Arg-Pna HCl**) is a synthetic chromogenic substrate widely utilized in biochemical assays. It is particularly valuable for the determination of the activity of serine proteases such as trypsin and papain. The enzymatic cleavage of the amide bond between the arginine residue and the p-nitroanilide group results in the release of the yellow-colored p-nitroaniline, which can be quantified spectrophotometrically. This guide provides core technical data and a general experimental framework for its application.

## Physicochemical Properties

The fundamental molecular characteristics of **Ac-Arg-Pna HCl** are summarized below.

Property	Value
Molecular Formula	$C_{14}H_{20}N_6O_4 \cdot HCl$
Molecular Weight	372.81 g/mol
CAS Number	40127-26-2

## General Experimental Protocol for Enzyme Activity Assay

This protocol outlines a general methodology for using **Ac-Arg-Pna HCl** to measure the activity of a protease like trypsin. Researchers should optimize concentrations and incubation times based on the specific enzyme and experimental conditions.

#### 1. Reagent Preparation:

- Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl<sub>2</sub>.
- Substrate Stock Solution: Prepare a 10 mM stock solution of **Ac-Arg-Pna HCl** in deionized water or DMSO. Store protected from light.
- Enzyme Solution: Prepare a solution of the enzyme (e.g., trypsin) in the assay buffer at the desired concentration.

#### 2. Assay Procedure:

- Pipette the assay buffer into a 96-well microplate or cuvettes.
- Add the enzyme solution to the wells/cuvettes.
- To initiate the reaction, add the **Ac-Arg-Pna HCl** substrate solution. The final concentration of the substrate is typically in the range of 0.1-1 mM.
- The total reaction volume should be consistent across all assays.

#### 3. Measurement:

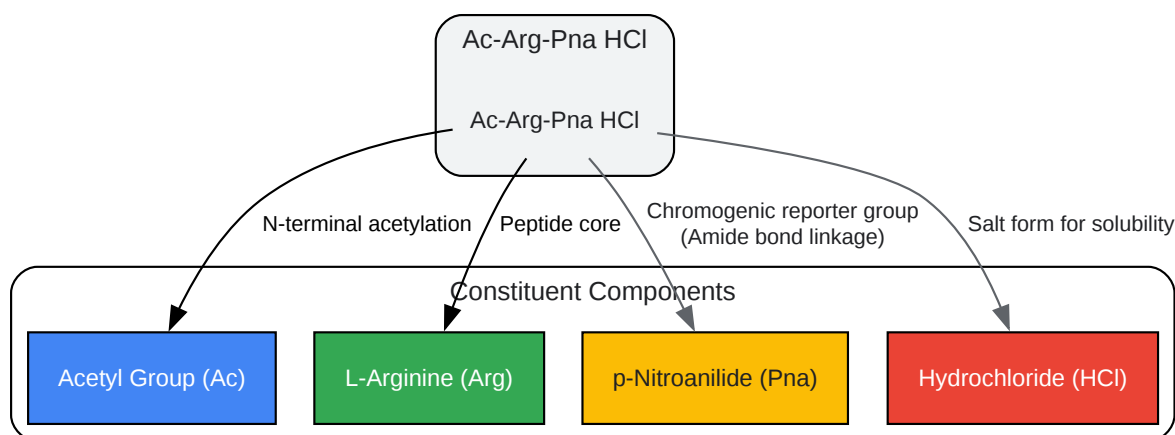
- Immediately begin monitoring the increase in absorbance at 405 nm using a spectrophotometer or microplate reader. The release of p-nitroaniline results in a yellow color.
- Record measurements at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 5-10 minutes).

#### 4. Data Analysis:

- Calculate the rate of reaction ( $\Delta\text{Abs}/\text{min}$ ) from the linear portion of the absorbance versus time curve.
- Use the molar extinction coefficient of p-nitroaniline at 405 nm ( $\epsilon = 10,660 \text{ M}^{-1}\text{cm}^{-1}$ ) to convert the rate of change in absorbance to the rate of substrate hydrolysis (moles/min).

## Molecular Structure and Logical Relationships

The structure of **Ac-Arg-Pna HCl** can be understood as a conjugate of several key chemical moieties. The diagram below illustrates the logical relationship between these components.



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Logical relationship of **Ac-Arg-Pna HCl** components.

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